1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine
CAS No.:
Cat. No.: VC17846746
Molecular Formula: C11H14N2S
Molecular Weight: 206.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2S |
|---|---|
| Molecular Weight | 206.31 g/mol |
| IUPAC Name | 1-(2-methylsulfanylethyl)indol-6-amine |
| Standard InChI | InChI=1S/C11H14N2S/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13/h2-5,8H,6-7,12H2,1H3 |
| Standard InChI Key | YFQVMUGZRIEXBK-UHFFFAOYSA-N |
| Canonical SMILES | CSCCN1C=CC2=C1C=C(C=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine belongs to the indole family, a class of heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its IUPAC name, 1-(2-methylsulfanylethyl)indol-6-amine, reflects the methylsulfanyl-ethyl group at position 1 and the amine group at position 6 of the indole core . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.31 g/mol |
| Canonical SMILES | CSCCN1C=CC2=C1C=C(C=C2)N |
| InChIKey | YFQVMUGZRIEXBK-UHFFFAOYSA-N |
| PubChem CID | 116095389 |
The methylsulfanyl (-SMe) group enhances lipophilicity, potentially influencing membrane permeability and receptor interactions.
Structural Analogs and Isomers
Positional isomers, such as 1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine (CAS 1595928-63-4), share the same molecular formula but differ in amine placement, which may alter biological activity . Similarly, 1-(2-methoxyethyl)-1H-indol-6-amine replaces the methylsulfanyl group with a methoxy (-OMe) group, reducing sulfur’s electronic effects .
Synthesis and Manufacturing
Synthetic Pathways
Indole derivatives are typically synthesized via:
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Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds.
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Alkylation Reactions: Introducing substituents to preformed indole cores.
For 1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine, alkylation of 6-nitroindole with 2-(methylsulfanyl)ethyl bromide, followed by nitro reduction, is a plausible route. Purification often involves column chromatography or recrystallization.
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at the indole’s nitrogen requires protecting groups.
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Stability: The methylsulfanyl group may oxidize to sulfoxide or sulfone derivatives under acidic conditions .
Physicochemical Properties
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LogP: ~2.1 (moderate lipophilicity due to -SMe group).
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Solubility: Poor aqueous solubility; soluble in DMSO or ethanol.
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Stability: Susceptible to oxidation; storage under inert atmosphere recommended .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In vitro studies suggest modulation of NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production.
Anticancer Activity
Preliminary screens indicate cytotoxicity against MCF-7 breast cancer cells (IC ~15 µM), possibly via ROS generation or topoisomerase inhibition.
Structure-Activity Relationships (SAR)
| Compound | Substituent | Key Activity |
|---|---|---|
| Target Compound | -SMe at N1, -NH at C6 | Anticancer, antimicrobial |
| 1-(2-Methoxyethyl)-1H-indol-6-amine | -OMe at N1 | Reduced lipophilicity |
| 1-Methyltryptamine | -Me at N1, -NH at C3 | Serotonergic activity |
The -SMe group enhances membrane permeability compared to -OMe analogs, while the C6 amine optimizes hydrogen bonding with biological targets .
Applications in Research
Drug Discovery
This compound serves as a lead for optimizing:
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Antibacterial Agents: Targeting multidrug-resistant pathogens.
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Kinase Inhibitors: Due to indole’s affinity for ATP-binding pockets.
Chemical Probes
Used to study sulfur-containing heterocycles’ role in protein-ligand interactions .
Future Directions
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Pharmacokinetic Studies: Assess bioavailability and metabolism.
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Target Identification: Use proteomics to pinpoint molecular targets.
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Analog Synthesis: Explore replacing -SMe with sulfonamide or sulfoxide groups.
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